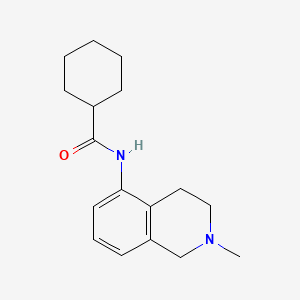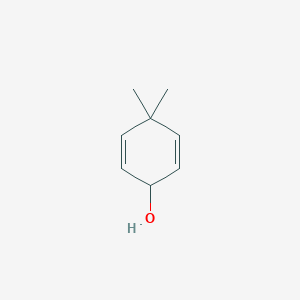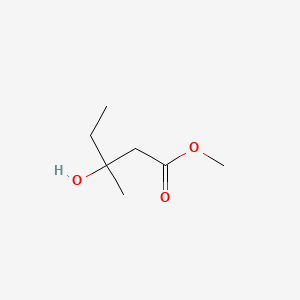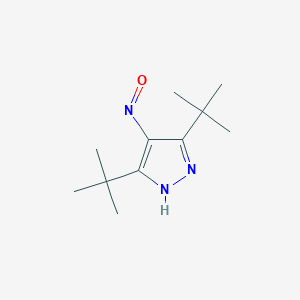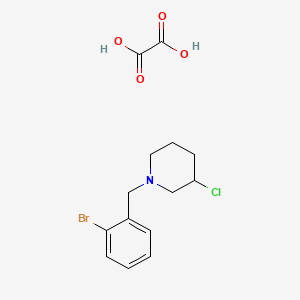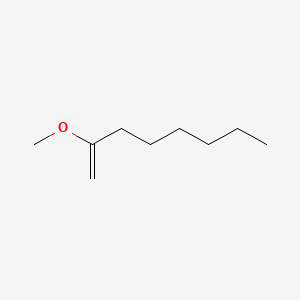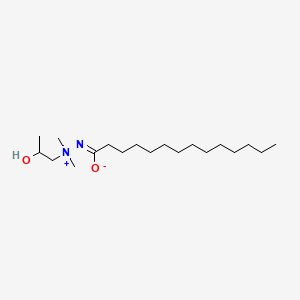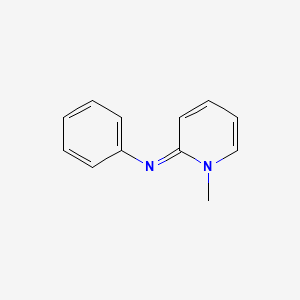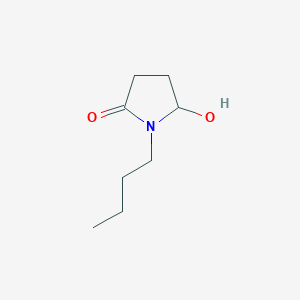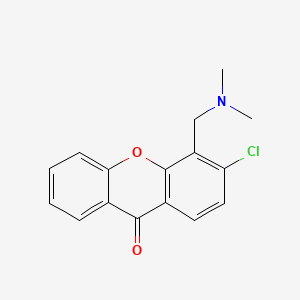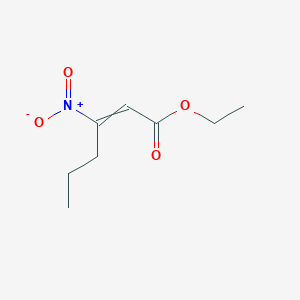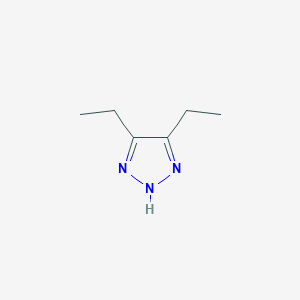
4,5-Diethyl-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diethyl-2H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two ethyl groups at the 4 and 5 positions of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethyl-2H-1,2,3-triazole typically involves a two-step procedure. The first step is a palladium-catalyzed Sonogashira cross-coupling reaction of aroyl chlorides with aryl acetylenes. This is followed by a 1,3-dipolar cycloaddition of the resulting 1,3-diarylprop-2-yn-1-ones with sodium azide under catalyst-free conditions. This method achieves moderate-to-good chemical yields (30–90%) and allows for the incorporation of various substituents .
Industrial Production Methods: Industrial production methods for triazoles often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Diethyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-Diethyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 4,5-Diethyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the synthesis of ergosterol by blocking the P450-dependent enzyme (CYP 51). This disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: Another triazole isomer with similar biological activities but different structural properties.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety, known for its broad-spectrum activity.
Uniqueness: 4,5-Diethyl-2H-1,2,3-triazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl groups at the 4 and 5 positions can enhance its lipophilicity and potentially improve its interaction with lipid membranes .
Eigenschaften
CAS-Nummer |
39538-72-2 |
|---|---|
Molekularformel |
C6H11N3 |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
4,5-diethyl-2H-triazole |
InChI |
InChI=1S/C6H11N3/c1-3-5-6(4-2)8-9-7-5/h3-4H2,1-2H3,(H,7,8,9) |
InChI-Schlüssel |
XUHOSAJLEIASKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NNN=C1CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)

